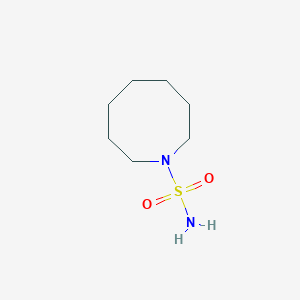

Azocane-1-sulfonamide

Description

Significance of the Sulfonamide Functional Group in Chemical Research

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry and has been instrumental in the development of a wide array of therapeutic agents. ajchem-b.comajchem-b.com Since the discovery of the first sulfa drugs, this moiety has been recognized for its diverse biological activities. ajchem-b.comscispace.com Sulfonamides are found in drugs with applications including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ajchem-b.comscispace.com

Beyond their therapeutic uses, sulfonamides are valuable tools in synthetic chemistry. ajchem-b.comekb.eg They can function as protecting groups for amines and are key building blocks in the synthesis of more complex molecules. ekb.eg The synthesis of sulfonamides is often straightforward, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.eg The stability and the ability of the sulfonamide group to participate in hydrogen bonding are key features that make it a privileged structure in drug design. nih.gov

Overview of Azocane (B75157) Ring Systems in Organic Chemistry

Azocane is a heterocyclic organic compound featuring a saturated eight-membered ring containing seven carbon atoms and one nitrogen atom. wikipedia.org Its chemical formula is C₇H₁₅N. wikipedia.org The study of such medium-sized rings is a challenging yet important area of organic chemistry due to factors like ring strain and conformational flexibility. rsc.org

The construction of eight-membered nitrogen heterocycles like azocane is a subject of ongoing research, as these scaffolds are present in various natural products and bioactive molecules. rsc.orgresearchgate.netrsc.org While azocane itself has limited direct applications, its derivatives are used as intermediates in the preparation of other chemical compounds. wikipedia.org The fully unsaturated counterpart to azocane is azocine (B12641756). wikipedia.orgwikipedia.org

Positioning of Azocane-1-sulfonamide within Eight-Membered Cyclic Amine Scaffolds

This compound is a specific example of an N-functionalized eight-membered cyclic amine. This class of compounds is considered a valuable starting point for drug discovery because it represents a less explored area of chemical space. researchgate.net The conformational flexibility of the eight-membered ring combined with the chemical properties of the sulfonamide group makes such scaffolds compelling for creating structurally diverse compound libraries. rsc.orgresearchgate.net

The synthesis of derivatives based on the azocane ring is an active area of research, with various strategies being developed to create functionalized eight-membered nitrogen heterocycles. rsc.orgresearchgate.net this compound, as a readily available building block, fits into this context as a potential precursor for more complex molecules with unique three-dimensional shapes and potential biological activities.

Chemical Compound Data

Below are the key identifiers and properties for this compound.

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-azocanesulfonamide | sigmaaldrich.com |

| CAS Number | 29609-21-0 | sigmaaldrich.com |

| Molecular Formula | C₇H₁₆N₂O₂S | bldpharm.com |

| Molecular Weight | 192.28 g/mol | sigmaaldrich.combldpharm.com |

| InChI Key | YCJDVNTVQXJPBY-UHFFFAOYSA-N | sigmaaldrich.com |

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

azocane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJDVNTVQXJPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies Pertaining to the Sulfonamide Moiety and Azocane Scaffold

Core Structural Requirements for Sulfonamide Biological Activities

The sulfonamide group (-SO₂NH-) is a well-established pharmacophore, fundamental to the activity of numerous therapeutic agents. nih.govtandfonline.com Its biological actions, particularly its classic antibacterial effects, are rooted in its structural similarity to p-aminobenzoic acid (PABA). nih.gov This resemblance allows sulfonamides to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov

Key structural features of the sulfonamide moiety that are crucial for this activity include:

The Sulfonamide Group: The -SO₂NH- functional group is indispensable. Replacing it with analogous groups like -CONH often leads to a decrease in activity. ijpsjournal.com

An Unsubstituted Aromatic Amine: For classic antibacterial sulfonamides, a primary aromatic amine (at what would be the N4 position in sulfanilamide) is essential for activity. youtube.com This group is not present in the parent Azocane-1-sulfonamide, suggesting its primary biological activities may lie outside the realm of PABA antagonism.

Ionization Potential: The biological activity of sulfonamides is often linked to their pKa value, with optimal activity for antibacterial agents typically seen in the range of 6.6 to 7.4. ijpsjournal.comyoutube.com This is because the ionized form of the sulfonamide is the active species that binds to the enzyme. ijpsjournal.com

The sulfonamide functional group is known for its high stability, favorable solubility, and its capacity to act as both a hydrogen bond donor and acceptor. tandfonline.com These characteristics enable it to form strong interactions with biological targets, including metal ions within enzyme active sites. tandfonline.com

Conformational Influence of the Azocane (B75157) Ring System on Molecular Interactions

The azocane ring is an eight-membered saturated nitrogen heterocycle. nih.gov Compared to more common five- and six-membered rings, large rings like azocane are conformationally complex due to a higher number of rotatable bonds and the potential for transannular interactions (interactions between non-adjacent atoms across the ring). chemistrysteps.comcsbsju.edu

Substituent Effects on the Sulfonamide Pharmacophore and Overall Bioactivity

While the parent this compound is unsubstituted, hypothetical modifications to its structure would be expected to significantly alter its bioactivity, based on extensive SAR studies of other sulfonamides.

Substitution on the Sulfonamide Nitrogen (N1): In many classes of sulfonamides, mono-substitution on the N1 nitrogen with heterocyclic rings can dramatically increase potency. ijpsjournal.comyoutube.com In the case of this compound, the "substituent" is the azocane ring itself, forming a cyclic secondary sulfonamide (also known as a sultam). Cyclic sulfonamides like saccharin (B28170) have demonstrated unusual and highly selective inhibition profiles against certain enzymes, such as carbonic anhydrases. researchgate.net This suggests that the constrained nature of the cyclic structure can lead to unique interactions with target proteins. researchgate.netenamine.net

Substitution on the Azocane Ring: Adding substituents to the carbon atoms of the azocane ring could influence several properties. Hydrophobic groups could enhance membrane permeability or engage in van der Waals interactions within a binding site. Conversely, introducing polar or hydrogen-bonding groups could improve aqueous solubility or form specific interactions with target residues. The position of these substituents would be critical, as it would affect the conformational equilibrium of the ring. fiveable.me

Electronic Effects: For sulfonamides targeting bacterial DHPS, the introduction of electron-withdrawing groups on the aromatic ring (not present in this compound) can enhance antibacterial activity. nih.govijpsjournal.com This principle highlights the sensitivity of the sulfonamide pharmacophore to electronic modifications.

The potential impact of substituents is summarized in the table below, based on general principles observed in related compounds.

| Substitution Position | Type of Substituent | Potential Effect on Bioactivity | Rationale |

| Azocane Ring Carbons | Small Alkyl Groups | May increase lipophilicity, potentially affecting cell penetration and binding. | Increased hydrophobic character. |

| Azocane Ring Carbons | Hydroxyl or Carbonyl Groups | May increase hydrophilicity and introduce new hydrogen bonding points. | Introduction of polar functional groups. |

| Azocane Ring Carbons | Bulky Groups | Could introduce steric hindrance but may also lead to selective interactions. | Steric and conformational effects on the ring. fiveable.me |

Mechanistic Insights Derived from Structure-Activity Correlations

Drawing from the SAR principles of related compounds, the potential mechanisms of action for this compound are likely tied to the specific geometry imposed by the cyclic structure. researchgate.netnih.gov The sulfonamide moiety is a known zinc-binding group, a key feature for inhibitors of metalloenzymes like carbonic anhydrases and matrix metalloproteinases. nih.gov The azocane ring would act as the scaffold, presenting the sulfonamide group to the enzyme's active site in a conformationally restricted manner. researchgate.net

This constrained presentation can be advantageous, potentially leading to higher binding affinity and selectivity compared to more flexible, acyclic sulfonamides. The unique SAR profile of the cyclic sulfonamide saccharin, which shows unprecedented selectivity for certain carbonic anhydrase isozymes, underscores this potential. researchgate.net Therefore, it can be hypothesized that the biological activity of this compound would be highly dependent on the "fit" of its specific three-dimensional shape with a target protein, with the azocane ring serving to orient the critically important sulfonamide group for optimal interaction. rsc.org

Computational and Theoretical Chemistry of Azocane 1 Sulfonamide and Sulfonamide Analogues

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of sulfonamides. doaj.org These methods allow for a detailed examination of molecular orbitals, charge distribution, and reactivity, providing a microscopic understanding of their chemical nature.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity and kinetic stability of molecules. nih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). nih.govicontechjournal.com

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net In sulfonamides, FMO analysis helps to understand their stability and potential for undergoing chemical reactions. doaj.orgresearchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Sulfadiazine | -6.90 | -1.55 | 5.35 |

| Sulfamerazine | -6.75 | -1.48 | 5.27 |

| Sulfamethazine | -6.62 | -1.39 | 5.23 |

This table presents representative FMO data for common sulfonamide drugs, calculated using DFT methods. The energy gap (ΔE) is a key indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. doaj.orguni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecular surface using a color spectrum.

Negative Regions (Red/Yellow): These areas have an excess of electrons and are indicative of nucleophilic sites, prone to attack by electrophiles. In sulfonamides, these regions are typically located around the electronegative oxygen atoms of the sulfonyl group (-SO2) and nitrogen atoms. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent electrophilic sites, susceptible to nucleophilic attack. For sulfonamides, positive potential is often found around the hydrogen atoms of the amine (-NH2) or sulfonamide (-SO2NH-) group. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential.

MEP analysis provides a clear picture of where a molecule is most likely to interact with other charged or polar species, which is fundamental to understanding its role in chemical and biological interactions. doaj.orgnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. doaj.orgmaterialsciencejournal.org This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and anti-bonding orbitals. wikipedia.org

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) | σ(S-N) | 5.8 | Lone Pair -> Anti-bond |

| n(N) | σ(S-O) | 4.2 | Lone Pair -> Anti-bond |

| σ(C-S) | σ*(C-C)ring | 3.5 | Bond -> Anti-bond |

This table provides hypothetical but representative NBO analysis data for a sulfonamide structure, illustrating the stabilization energies from key intramolecular interactions.

To quantify the chemical reactivity predicted by FMO theory, a set of global reactivity descriptors is often calculated. These descriptors are derived from the HOMO and LUMO energies within the framework of conceptual DFT. icontechjournal.com

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.netacs.org

These descriptors provide a quantitative measure of a molecule's stability and reactivity. For instance, chemical hardness (η) reflects the molecule's resistance to changes in its electron distribution. icontechjournal.com

While global descriptors describe the molecule as a whole, Fukui functions identify which specific atoms within the molecule are most reactive. wikipedia.org The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. nih.gov Condensed Fukui functions are used to determine the reactivity of individual atomic sites:

fk+: For nucleophilic attack (measures reactivity upon gaining an electron). A high value indicates the site is a good electrophile.

fk-: For electrophilic attack (measures reactivity upon losing an electron). A high value indicates the site is a good nucleophile. nih.gov

This analysis is crucial for predicting the regioselectivity of chemical reactions involving sulfonamides.

The acidity of the sulfonamide proton (-SO2NH -) is a critical physicochemical property, influencing its solubility, membrane permeability, and binding affinity to biological targets. Computational methods provide a powerful means to predict pKa values before a compound is synthesized. nih.gov

Several theoretical approaches are employed, often involving thermodynamic cycles that break down the deprotonation process into gas-phase and solvation components. High-level quantum chemical methods, such as the DSD-PBEP86-D3(BJ) double-hybrid functional, combined with implicit solvent models like SM12 or SMD, can predict the pKa of primary and secondary sulfonamides with a mean accuracy of about 0.9-1.4 pKa units compared to experimental values. nih.govnih.gov

Another innovative approach establishes strongly correlated linear relationships between calculated equilibrium bond lengths within the sulfonamide group and the aqueous pKa values. chemrxiv.orgrsc.org This method can obviate the need for complex thermodynamic cycles and has been shown to accurately predict pKa values for various sulfonamide classes, even identifying inaccuracies in previously reported experimental data. chemrxiv.orgchemrxiv.org

| Compound | Experimental pKa | Calculated pKa | Method |

|---|---|---|---|

| Methazolamide | 7.4 | 5.9 | B3LYP/6-311+G(d,p) |

| Acetazolamide | 7.2 | 7.0 | B3LYP/6-311+G(d,p) |

| Sulfanilamide | 10.4 | 10.5 | B3LYP/6-311+G(d,p) |

| Glipizide | 5.9 (old), 5.21 (new) | 5.07 | Bond Length Model |

This table compares experimental pKa values of selected sulfonamides with values obtained from different theoretical prediction methods, demonstrating the accuracy of computational approaches. nih.govchemrxiv.org

Molecular Modeling and Simulation Approaches

Beyond quantum chemical investigations of isolated molecules, molecular modeling and simulation techniques are used to study the behavior of sulfonamides in complex environments, particularly their interactions with biological macromolecules like enzymes.

Molecular Docking is a computational method that predicts the preferred orientation of a ligand (e.g., a sulfonamide) when bound to a receptor (e.g., a protein active site) to form a stable complex. rsc.orgnih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. nih.gov Docking studies on sulfonamide derivatives have been crucial in rationalizing their binding modes with targets like carbonic anhydrase, dihydropteroate (B1496061) synthase (DHPS), and bromodomain-containing protein 4 (BRD4). rsc.orgnih.govnih.gov The analysis often focuses on identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems over time. nih.gov Starting from a docked complex, an MD simulation calculates the atomic motions by integrating Newton's equations of motion, allowing researchers to assess the stability and conformational changes of the ligand-receptor complex. nih.govpeerj.com These simulations, which can span from nanoseconds to microseconds, are performed using force fields (e.g., CHARMM, AMBER) that define the potential energy of the system. nih.gov MD simulations are used to refine docked poses, analyze the flexibility of the binding site, and calculate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com

Conformational Analysis of the Azocane (B75157) Ring System

The azocane ring, an eight-membered nitrogen-containing heterocycle, is a key structural feature of Azocane-1-sulfonamide. The flexibility of this medium-sized ring results in a complex potential energy surface with multiple possible conformations. Computational methods are essential for identifying the most stable, low-energy conformers and understanding the dynamics of their interconversion.

Theoretical studies on similar cyclic sulfonamides, such as benzenesulfonamides and toluenesulfonamides, have been conducted using rotational spectroscopy and ab initio calculations to determine their preferred conformations in the gas phase. For instance, in benzenesulfonamide and para-toluenesulfonamide, the most stable conformation features the amino group of the sulfonamide moiety lying perpendicular to the plane of the benzene ring, with the amino hydrogens eclipsing the oxygen atoms of the sulfonyl group nih.gov. However, steric hindrance, as seen in ortho-toluenesulfonamide, can lead to a gauche orientation of the amino group nih.gov. These findings highlight how substituents can influence the conformational preferences of the sulfonamide group, a principle that also applies to the azocane ring system where ring stereochemistry dictates the orientation of the sulfonamide moiety. The potential energy barriers for torsion within the sulfonamide group itself have also been calculated using methods like Density Functional Theory (DFT) researchgate.net.

Understanding the conformational landscape of the azocane ring in this compound is crucial, as the specific three-dimensional shape of the molecule will govern its interactions with biological targets.

In Silico Molecular Docking for Binding Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of ligand-receptor interactions. Sulfonamides are a well-studied class of compounds, known to inhibit various enzymes, most notably carbonic anhydrases (CAs) and the bacterial enzyme dihydropteroate synthase (DHPS).

Docking studies with sulfonamide analogues have provided detailed insights into their binding modes. For example, in the active site of human carbonic anhydrase II (hCA II), the deprotonated sulfonamide nitrogen coordinates with the catalytic zinc ion, while the sulfonyl oxygens form crucial hydrogen bonds with the backbone of residue Thr199, stabilizing the complex acs.org. Additional interactions, such as van der Waals forces and water-mediated hydrogen bonds with residues like Gln92, Thr200, and Pro201, further contribute to the binding affinity acs.org.

Similarly, docking of sulfonamide analogues into the active site of E. coli DHPS has shown that these compounds mimic the natural substrate, p-aminobenzoic acid (PABA). Key interactions often involve hydrogen bonds and ionic interactions with conserved arginine residues (e.g., Arg63, Arg220) and other active site residues like His257 nih.gov. The specific interactions can vary depending on the substituents on the sulfonamide scaffold, which can form additional hydrogen bonds, cation-π, or π-π interactions, explaining differences in inhibitory potency among analogues nih.gov.

For this compound, molecular docking could be employed to predict its binding affinity and interaction patterns with various target proteins. The azocane ring would act as a scaffold, and its conformation would influence how the key sulfonamide group is presented to the active site. The predicted binding energy (scoring function) provides an estimate of the binding affinity.

Table 1: Example of Molecular Docking Results for Sulfonamide Analogues against Bacterial Proteins

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Compound 1902 | P. aeruginosa | -12.48 | Not specified | Not specified |

| Compound 1909 | P. aeruginosa | -12.83 | Not specified | Not specified |

| Compound 1906 | P. aeruginosa | -12.93 | Not specified | Not specified |

| Ciprofloxacin (Control) | P. aeruginosa | -12.25 | Not specified | Not specified |

| Compound 1901 | B. cereus | -15.45 | Not specified | Not specified |

| Compound 1902 | B. cereus | -15.46 | Not specified | Not specified |

| Compound 1904 | B. cereus | -15.54 | Not specified | Not specified |

| Ciprofloxacin (Control) | B. cereus | -15.36 | Not specified | Not specified |

Data adapted from a study on synthesized sulfonamide compounds, demonstrating their potential as antibacterial agents by showing favorable binding scores compared to the standard drug ciprofloxacin. icm.edu.pl

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked pose and understanding the flexibility of both the ligand and the protein upon binding.

The stability of a ligand-protein complex during an MD simulation is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions. A stable complex is indicated by the RMSD values reaching a plateau and fluctuating around an average value over the simulation time mdpi.comresearchgate.net. For example, in simulations of saccharide-modified thiadiazole sulfonamides with CA IX, stable complexes showed protein RMSD values fluctuating around 5.5–7.0 Å after an initial equilibration period mdpi.com.

Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual residues around their average positions. github.io This helps identify flexible regions of the protein and residues that are key to the interaction with the ligand. github.io Analysis of hydrogen bonds, water bridges, and other non-covalent interactions throughout the simulation can further confirm the stability of the key interactions predicted by docking acs.org. Studies have shown that for a binding pose to be considered stable, the key interactions should be maintained for a significant portion of the simulation time nih.gov.

Table 2: Key Metrics in MD Simulation Analysis for Ligand-Protein Stability

| Metric | Description | Indication of Stability |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the protein backbone or ligand over time compared to a reference structure. github.io | A plateauing or converging RMSD curve suggests the complex has reached equilibrium. github.io |

| RMSF (Root Mean Square Fluctuation) | Measures the displacement of individual residues or atoms from their average position during the simulation. github.io | Lower RMSF values in the binding site residues indicate stabilization upon ligand binding. High RMSF can indicate flexible loops. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds, especially those identified in docking, confirm the stability of key interactions. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein's overall folding remains intact and is not destabilized by the ligand. |

Theoretical Studies on Spectroscopic and Optical Properties

Prediction of Linear and Nonlinear Optical (NLO) Properties of Sulfonamide Derivatives

Theoretical chemistry, particularly using Density Functional Theory (DFT), is instrumental in predicting the electronic and optical properties of molecules. Sulfonamide derivatives have attracted interest for their potential applications in nonlinear optics (NLO), which are crucial for technologies like optical data storage and signal processing researchgate.net.

NLO properties arise from the interaction of a material with an intense electromagnetic field, such as a laser beam. Key parameters used to quantify NLO response include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response researchgate.net.

Computational studies on various sulfonamide derivatives, often featuring donor-acceptor groups, have shown that these molecules can possess significant NLO properties. The calculations involve optimizing the molecular geometry and then computing the electronic properties. It has been found that a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger hyperpolarizability researchgate.netresearchgate.net. For some heterocyclic azo compounds containing a sulfonamide group, DFT calculations have predicted high first hyperpolarizability values (up to 2503 atomic units) and low HOMO-LUMO energy gaps (less than 1.41 eV), making them promising candidates for NLO materials researchgate.netresearcher.life.

Table 3: Calculated NLO Properties for Representative Sulfonamide Derivatives using DFT

| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α₀) (a.u.) | First Hyperpolarizability (β₀) (a.u.) |

| Azo Sulfonamide 1 | DFT/B3LYP | Not reported | Not reported | 2503 |

| Azo Sulfonamide 2 | DFT/PBE0 | Not reported | Not reported | 2.8 x 10² |

| Sulfonamide Amphiphile 1 | GAMESS | Not reported | Not reported | 215.6 x 10⁻⁴⁰ m⁴V⁻¹ |

| Sulfonamide Amphiphile 2 | GAMESS | Not reported | Not reported | 212.4 x 10⁻⁴⁰ m⁴V⁻¹ |

Values are adapted from various theoretical studies on different sulfonamide derivatives and are presented to illustrate the range of predicted NLO properties. researchgate.netrsc.orgafricaresearchconnects.com Direct comparison may not be appropriate due to different computational methods and molecular structures.

Simulation of Spectroscopic Data (e.g., IR, NMR) for Structural Confirmation

Computational methods can accurately simulate spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. This is a powerful tool for structural elucidation and for confirming the identity of a synthesized compound by comparing the simulated spectrum with the experimental one.

DFT calculations are commonly used to predict vibrational frequencies (IR spectra). The process involves optimizing the molecule's geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to atomic positions. The resulting vibrational modes can be assigned to specific molecular motions, such as stretching and bending of bonds. For sulfonamides, characteristic IR bands include the asymmetric and symmetric stretching vibrations of the SO₂ group (typically around 1350-1310 cm⁻¹ and 1190-1140 cm⁻¹, respectively), the S-N stretching vibration (around 920-900 cm⁻¹), and N-H stretching vibrations (around 3400-3200 cm⁻¹) rsc.orgznaturforsch.com. Theoretical calculations have shown good agreement with experimental IR spectra for various sulfonamide compounds nih.govresearchgate.net.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculation provides theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared to experimental data to confirm the molecular structure. For a novel synthesized sulfonamide, ({4-nitrophenyl}sulfonyl)tryptophan, the calculated ¹H and ¹³C NMR data were in good agreement with the experimental values, aiding in the structural confirmation nih.gov.

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Sulfonamide Compound

| Vibrational Assignment | Experimental IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3291 | 3496 |

| SO₂ Asymmetric Stretch | 1330 | 1298 |

| SO₂ Symmetric Stretch | 1157 | Not specified |

| S-N Stretch | 931 | 847 |

| C=C Aromatic Stretch | 1579 | 1582 |

Data adapted from a study on ({4-nitrophenyl}sulfonyl)tryptophan, demonstrating the correlation between experimental and DFT-calculated values. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution-Phase Structure and Dynamics

NMR spectroscopy is the most powerful tool for determining the structure of a molecule in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and dynamics of the hydrogen and carbon atoms, respectively.

Research Findings: While specific, fully assigned experimental spectra for Azocane-1-sulfonamide are not available, the expected chemical shifts can be predicted based on the analysis of related sulfonamide and azocane (B75157) structures.

¹H NMR: The proton NMR spectrum would be expected to show several distinct signals. The protons on the carbons adjacent to the nitrogen atom of the azocane ring would appear at a downfield chemical shift (likely in the 3.0-3.5 ppm range) due to the electron-withdrawing effect of the sulfonyl group. The other methylene protons of the azocane ring would likely appear as complex, overlapping multiplets in the upfield region (approximately 1.4-1.8 ppm). The two protons of the primary sulfonamide (-SO₂NH₂) group would typically manifest as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the azocane ring. The carbons directly bonded to the ring nitrogen (alpha carbons) would be the most deshielded, appearing furthest downfield. The remaining five methylene carbons would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Nucleus | Structural Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₂- (alpha to ring N) | ~ 3.0 - 3.5 |

| ¹H | Other ring -CH₂- | ~ 1.4 - 1.8 |

| ¹H | -SO₂NH₂ | Variable, broad singlet |

| ¹³C | -CH₂- (alpha to ring N) | ~ 45 - 55 |

| ¹³C | Other ring -CH₂- | ~ 25 - 30 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of specific functional groups.

Research Findings: An experimental IR or Raman spectrum for this compound is not readily available. However, the spectra would be dominated by characteristic vibrations of the sulfonamide and alkane functional groups.

Key expected vibrational bands include:

N-H Stretching: The -NH₂ group of the sulfonamide would show symmetric and asymmetric stretching vibrations, typically in the range of 3350-3250 cm⁻¹.

C-H Stretching: Vibrations from the methylene groups of the azocane ring would appear just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group is characterized by strong, distinct asymmetric and symmetric stretching bands, typically found near 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

S-N Stretching: The stretch for the sulfur-nitrogen bond is expected to appear in the 950-900 cm⁻¹ region.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy (High-Resolution Mass Spectrometry, HRMS) and to deduce its structure by analyzing its fragmentation patterns.

Research Findings: The molecular formula of this compound is C7H16N2O2S. bldpharm.com From this, the exact molecular weight can be determined, which is a key parameter confirmed by MS.

Table 2: Molecular Weight Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂O₂S | BLDpharm bldpharm.com |

| Average Molecular Weight | 192.28 g/mol | BLDpharm bldpharm.com |

| Monoisotopic Mass | 192.09325 Da | Calculated |

Under typical electron ionization (EI) conditions, the fragmentation of sulfonamides often involves the cleavage of the S-N bond. Therefore, the mass spectrum of this compound would be expected to show fragment ions corresponding to the loss of the -SO₂NH₂ group or cleavage of the azocane ring.

Elemental Analysis (CHNS-O) for Stoichiometric Composition

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, and oxygen) in a compound. This technique is fundamental for confirming the empirical formula and assessing the purity of a synthesized sample.

Research Findings: Based on the molecular formula C7H16N2O2S, the theoretical elemental composition of this compound can be calculated. An experimental analysis of a pure sample should yield results that closely match these theoretical values.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 43.72% |

| Hydrogen | H | 1.008 | 16 | 8.39% |

| Nitrogen | N | 14.007 | 2 | 14.57% |

| Oxygen | O | 15.999 | 2 | 16.64% |

| Sulfur | S | 32.06 | 1 | 16.68% |

High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Purity Profiling

HPTLC is a sophisticated form of thin-layer chromatography that offers higher resolution, greater sensitivity, and improved quantification. It is an effective method for assessing the purity of a compound and for separating it from potential impurities or related substances.

Research Findings: No specific HPTLC method for the analysis of this compound has been published. However, a method could be readily developed. The compound's polarity, governed by the sulfonamide group and the aliphatic ring, would dictate the choice of the stationary phase (e.g., silica gel) and the mobile phase (a mixture of nonpolar and polar solvents). The compound's position on the developed plate would be quantified by its Retention factor (Rf), and visualization could be achieved using a suitable staining agent or under UV light if the compound possesses some chromophoric properties or is derivatized.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Azocane-1-sulfonamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfonylation of azocane using sulfonyl chlorides under controlled pH (e.g., basic conditions). Purification may require recrystallization or column chromatography. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection, calibrated against pharmacopeial standards for sulfonamides (e.g., ion-pair chromatography as referenced in USP guidelines) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation.

Q. How can researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer : Solubility profiles are determined via shake-flask methods across solvents (e.g., water, DMSO, ethanol) at varying temperatures. Stability studies involve accelerated degradation testing under stress conditions (e.g., heat, light, acidic/basic hydrolysis) followed by HPLC analysis to monitor decomposition products. Data should be cross-validated using differential scanning calorimetry (DSC) for thermal stability .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Sample preparation may involve protein precipitation or solid-phase extraction. Calibration curves must be validated for linearity, accuracy, and precision per ICH guidelines. Internal standards (e.g., deuterated analogs) mitigate matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Systematic meta-analysis of existing literature should assess variables such as assay conditions (e.g., cell lines, incubation times), compound purity, and dosage. Experimental replication under standardized protocols is critical. Contradictions may arise from off-target effects; orthogonal assays (e.g., enzymatic vs. cell-based) can clarify mechanisms .

Q. What strategies optimize the design of in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer : Use population PK modeling to account for inter-individual variability. Dose-ranging studies should establish exposure-response curves, while tissue distribution assays (e.g., radiolabeled compound tracking) validate target engagement. Ensure compliance with ethical guidelines for animal/human participant selection and data reporting .

Q. How should researchers address inconsistent results in this compound’s mechanistic studies (e.g., enzyme inhibition vs. receptor modulation)?

- Methodological Answer : Employ in silico docking simulations to predict binding affinities for putative targets, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation. Cross-validate findings using CRISPR-based gene knockout models to isolate pathways .

Methodological Guidance for Data Reporting

- For experimental reproducibility : Document all protocols in line with Standards for Reporting Qualitative Research (SRQR), including raw data deposition in repositories like Zenodo .

- For literature reviews : Use systematic review frameworks (e.g., PRISMA) to map research gaps and avoid opinion-based biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.